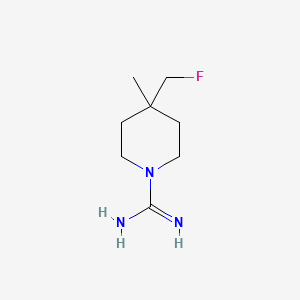
4-(Fluoromethyl)-4-methylpiperidine-1-carboximidamide
Overview
Description
4-(Fluoromethyl)-4-methylpiperidine-1-carboximidamide is a useful research compound. Its molecular formula is C8H16FN3 and its molecular weight is 173.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(Fluoromethyl)-4-methylpiperidine-1-carboximidamide is a synthetic compound with notable biological activity, particularly in the context of cancer research. This compound is a derivative of piperidine and features a carboximidamide functional group, which is essential for its interaction with various biological targets.
The biological activity of this compound primarily involves its ability to inhibit key enzymes and receptors involved in tumor growth and proliferation. The compound has been shown to interact with:
- EGFR (Epidermal Growth Factor Receptor)
- BRAF (B-Raf proto-oncogene)
- CDK2 (Cyclin-dependent kinase 2)
These interactions suggest that the compound may disrupt critical signaling pathways such as the MAPK/ERK pathway and cell cycle regulation , leading to antiproliferative effects against various cancer cell lines .
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including:
- MCF-7 (breast cancer)
- HT-29 (colorectal cancer)
- Panc-1 (pancreatic cancer)
The IC50 values for these cell lines demonstrate its potency, with values as low as 0.33 µM against specific targets like BRAF V600E .
In Vitro Studies
A series of experiments have been conducted to evaluate the efficacy of this compound in vitro. For instance:
- Cell Line Testing : The compound was tested against multiple cancer cell lines, showing dose-dependent inhibition. Higher concentrations resulted in more substantial growth suppression.
- Mechanistic Insights : Molecular docking studies revealed that this compound binds effectively to the active sites of EGFR and CDK2, preventing their normal function .
In Vivo Studies
In animal models, this compound has demonstrated similar antiproliferative effects. Studies indicate that it can significantly reduce tumor size when administered at therapeutic doses. The findings suggest that the compound's stability and metabolic profile contribute to its prolonged action against tumors .
Safety and Toxicity Profile
Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its long-term effects and potential side effects in clinical settings.
Comparative Analysis with Related Compounds
| Compound Name | Target Enzymes/Pathways | IC50 Values (µM) | Biological Activity |
|---|---|---|---|
| This compound | EGFR, BRAF, CDK2 | 0.33 (BRAF V600E) | Antiproliferative against cancer cells |
| Piperine-Carboximidamide Hybrid | EGFR, BRAF | Not specified | Antiproliferative |
| 4-Methylpiperidine | Not specified | Not applicable | Limited biological activity |
The table above illustrates how this compound compares with related compounds in terms of target specificity and biological activity.
Properties
IUPAC Name |
4-(fluoromethyl)-4-methylpiperidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FN3/c1-8(6-9)2-4-12(5-3-8)7(10)11/h2-6H2,1H3,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWMRYZCEGXRLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=N)N)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















